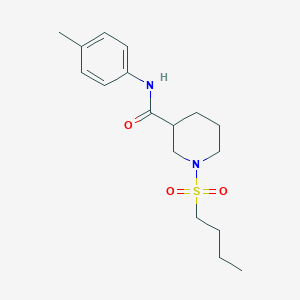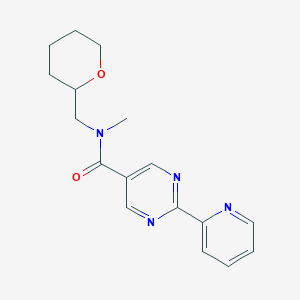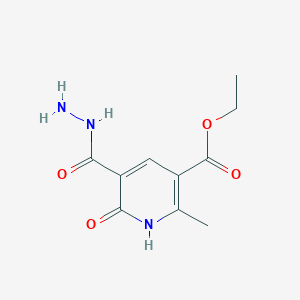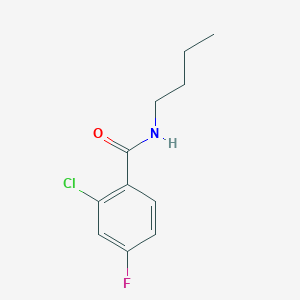
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins that play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.
Mecanismo De Acción
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide targets the TYK2 protein, which plays a critical role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, this compound blocks the downstream signaling pathways that lead to inflammation and tissue damage in autoimmune diseases. This mechanism of action has been shown to be effective in reducing inflammation and improving disease symptoms in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and B cells. These effects suggest that this compound may have broad therapeutic potential in a variety of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide is its specificity for the TYK2 protein. Unlike other JAK inhibitors, which target multiple members of the JAK family, this compound specifically targets TYK2, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical applications.
Direcciones Futuras
There are several potential future directions for research on 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide. One area of focus is the development of more potent and selective TYK2 inhibitors, which may improve its therapeutic potential in autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with a particular focus on its potential to treat autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylphenylpiperidine with butylsulfonyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide. Finally, the amide is treated with trifluoroacetic acid to remove the N,N-dimethylformamide protecting group, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(butylsulfonyl)-N-(4-methylphenyl)-3-piperidinecarboxamide has been the subject of numerous studies in recent years, with a particular focus on its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of psoriasis, inflammatory bowel disease, and lupus. These studies have provided a strong foundation for further research into the potential clinical applications of this compound.
Propiedades
IUPAC Name |
1-butylsulfonyl-N-(4-methylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-12-23(21,22)19-11-5-6-15(13-19)17(20)18-16-9-7-14(2)8-10-16/h7-10,15H,3-6,11-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXNCCNWUZAXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)

![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344137.png)
![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)
![2-[2-(2-furyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5344186.png)


![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)